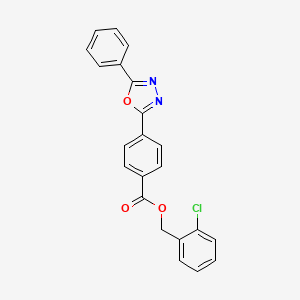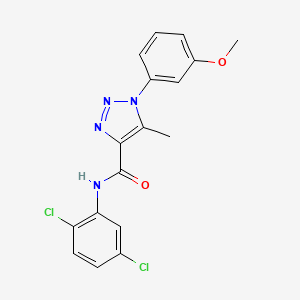
2-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Übersicht
Beschreibung
2-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H15ClN2O3 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0771200 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mesomorphic Behaviour and Photoluminescence
A study on a series of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl variants, highlighted their synthesis, mesomorphic behavior, and photoluminescent properties. These compounds exhibited different liquid crystalline phases, such as cholesteric, nematic, and smectic A mesophases, with varying temperature ranges. Furthermore, some compounds demonstrated strong blue fluorescence emission and good photoluminescence quantum yields, indicating potential applications in optoelectronic devices and as fluorescence markers (Han et al., 2010).
Chemosensors for Fluoride Ions
Another research introduced novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating their efficacy in detecting fluoride ions through colorimetric changes. These compounds possess coplanar structures that facilitate strong intramolecular hydrogen bonding, crucial for selective fluoride ion sensing. This property could be harnessed in environmental monitoring and analytical chemistry (Ma et al., 2013).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives for anticancer applications has yielded promising results. One study synthesized derivatives aiming to assess their anticancer efficacy. Some compounds showed significant activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Salahuddin et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in acidic environments were explored, showing that these compounds can form protective layers on metal surfaces, thus preventing corrosion. This finding is of particular interest in the field of materials science, where preventing corrosion can significantly extend the life of metal components (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-19-9-5-4-8-18(19)14-27-22(26)17-12-10-16(11-13-17)21-25-24-20(28-21)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVRJKXKDZMNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL BENZOATE](/img/structure/B4573838.png)
![N-(2-butyl-2H-tetrazol-5-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4573844.png)
![8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4573848.png)

![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B4573862.png)
![Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B4573876.png)
![(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4573878.png)
![(4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE](/img/structure/B4573904.png)
![3-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B4573914.png)
![2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4573915.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4573932.png)
![dimethyl 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4573939.png)
